Acetic-chloroacetic anhydride
Description
Acetic-chloroacetic anhydride (chemical structure: (ClCH₂CO)₂O) is a mixed anhydride derived from acetic acid and chloroacetic acid. It is primarily utilized as an intermediate in the production of chloroacetic acid, where it facilitates chlorination reactions by generating acetyl chloride (CH₃COCl) as a catalytic species . Its synthesis involves the reaction of acetic anhydride with chloroacetic acid or through optimized industrial processes that minimize acetic anhydride consumption . The presence of a chlorine substituent enhances its electrophilicity, making it more reactive than acetic anhydride in certain applications.
Properties
Molecular Formula |
C4H5ClO3 |
|---|---|
Molecular Weight |
136.53 g/mol |
IUPAC Name |
acetyl 2-chloroacetate |
InChI |
InChI=1S/C4H5ClO3/c1-3(6)8-4(7)2-5/h2H2,1H3 |
InChI Key |
HZKDMKLENBOQMC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)CCl |
Canonical SMILES |
CC(=O)OC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Reactivity
Key Findings :
- Electrophilicity : The chlorine in this compound increases its reactivity compared to acetic anhydride, though it is less potent than trichloroacetic anhydride due to fewer Cl atoms .
- Catalytic Efficiency : In chloroacetic acid production, acetyl chloride generated from this compound improves reaction efficiency by reducing heavy byproducts .
- Ring-Opening Reactions : Unlike maleic anhydride, which forms two carbon-sulfur bonds with thiols via PPh₃ catalysis , this compound primarily acts as an acylating agent without ring-opening tendencies.
Thermal and Physical Properties
Notable Trends:
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